4-(Pent-4-yn-1-yl)cyclohexane-1,3-dione 4-(Pent-4-yn-1-yl)cyclohexane-1,3-dione Mild oxidation can convert the sulfhydryl group of cysteine residues on proteins to cysteine-sulfenic acid derivatives (Cys-SOH). Protein sulfenylation, then, is a post-translational modification that is relevant to redox signaling. DYn-2 is a chemoselective probe for detecting sulfenylated proteins in intact cells. DYn-2 consists of 1,3-cyclohexanedione coupled to an alkyne moiety by a 3-carbon spacer. The cyclohexanedione group selectively reacts with protein sulfenic acid modifications. The alkyne group of DYn-2 can then be detected using azide-bearing tags by standard click chemistry. This approach offers superior sensitivity relative to using azide-modified probes with alkynyl detection tags.
Brand Name: Vulcanchem
CAS No.: 1354630-46-8
VCID: VC0131029
InChI: InChI=1S/C11H14O2/c1-2-3-4-5-9-6-7-10(12)8-11(9)13/h1,9H,3-8H2
SMILES: C#CCCCC1CCC(=O)CC1=O
Molecular Formula: C11H14O2
Molecular Weight: 178.23 g/mol

4-(Pent-4-yn-1-yl)cyclohexane-1,3-dione

CAS No.: 1354630-46-8

Cat. No.: VC0131029

Molecular Formula: C11H14O2

Molecular Weight: 178.23 g/mol

* For research use only. Not for human or veterinary use.

4-(Pent-4-yn-1-yl)cyclohexane-1,3-dione - 1354630-46-8

Specification

Description Mild oxidation can convert the sulfhydryl group of cysteine residues on proteins to cysteine-sulfenic acid derivatives (Cys-SOH). Protein sulfenylation, then, is a post-translational modification that is relevant to redox signaling. DYn-2 is a chemoselective probe for detecting sulfenylated proteins in intact cells. DYn-2 consists of 1,3-cyclohexanedione coupled to an alkyne moiety by a 3-carbon spacer. The cyclohexanedione group selectively reacts with protein sulfenic acid modifications. The alkyne group of DYn-2 can then be detected using azide-bearing tags by standard click chemistry. This approach offers superior sensitivity relative to using azide-modified probes with alkynyl detection tags.
CAS No. 1354630-46-8
Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
IUPAC Name 4-pent-4-ynylcyclohexane-1,3-dione
Standard InChI InChI=1S/C11H14O2/c1-2-3-4-5-9-6-7-10(12)8-11(9)13/h1,9H,3-8H2
Standard InChI Key UNMICBPHYXLMRA-UHFFFAOYSA-N
SMILES C#CCCCC1CCC(=O)CC1=O
Canonical SMILES C#CCCCC1CCC(=O)CC1=O

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